N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(2-Methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a trifluoromethyl group at position 3 and a 2-methoxybenzylamine substituent at position 4. The 2-methoxybenzyl group introduces ortho-substitution, which may enhance steric and electronic interactions in biological systems. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability . This compound is of interest in drug discovery, particularly in oncology, as analogs of this scaffold have shown activity as bromodomain inhibitors (e.g., BRD4) and in disrupting protein-protein interactions .
Properties
Molecular Formula |
C14H12F3N5O |
|---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H12F3N5O/c1-23-10-5-3-2-4-9(10)8-18-11-6-7-12-19-20-13(14(15,16)17)22(12)21-11/h2-7H,8H2,1H3,(H,18,21) |
InChI Key |
WXTNGXYKPMMDFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions using methoxybenzyl halides or through reductive amination of the corresponding aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their physicochemical properties:
Key Observations :
- The 2-methoxybenzyl group in the target compound balances solubility (due to methoxy polarity) and target engagement (steric fit in hydrophobic pockets).
- Indole-containing analogs (e.g., Compound 6) exhibit higher molecular weights and logP values, favoring membrane permeability but risking off-target interactions .
- Cyclohexyl substituents (VX2) prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
BRD4 Bromodomain Inhibition ():
- Compound 6 (STK651245) demonstrated sub-micromolar IC₅₀ values in BRD4 inhibition assays, attributed to the indole group’s hydrophobic interactions with the ZA channel .
- VX2 (N-cyclohexyl analog) showed moderate binding affinity in docking studies with PIM1 kinase (PDB: 3BGQ), forming hydrogen bonds with GLU171 .
- The target compound’s 2-methoxybenzyl group is predicted to occupy a hydrophobic subpocket in bromodomains, while the trifluoromethyl group stabilizes interactions via van der Waals forces .
Antimicrobial Activity ():
Pharmacokinetic and Toxicity Considerations
- Solubility : The 2-methoxybenzyl group’s polarity may improve aqueous solubility compared to cyclohexyl or indole-containing analogs.
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, a feature shared across all analogs .
- PAINs Liabilities : Sulfonamide and triazolopyridazine derivatives () were screened for pan-assay interference compounds (PAINs), with most showing acceptable profiles .
Biological Activity
N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₂F₃N₅O and a molecular weight of 323.27 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it suitable for drug development . The presence of the triazole and pyridazine rings contributes to its biological activity by enabling specific interactions with biological targets.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of bromodomain proteins. These proteins play a critical role in regulating gene expression and are implicated in various diseases such as cancer .
Bromodomain Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit specific bromodomains with micromolar IC₅₀ values. This suggests potential therapeutic applications in oncology and inflammatory diseases. The mechanism involves binding to the active sites of bromodomain proteins, thereby modulating their function .
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the compound's anticancer and antimicrobial activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines where it exhibited significant cytotoxic effects. The specific IC₅₀ values reported range from 1.95 to 4.24 μM for different derivatives .
- Antimicrobial Activity : Preliminary studies also indicate antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .
Case Studies
Several case studies highlight the biological activity of this compound:
- Inhibition of Cancer Cell Lines : A study evaluated the compound's effects on breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at concentrations above 5 μM.
- Bromodomain Targeting : Another investigation focused on its ability to inhibit BRD4, a member of the bromodomain family associated with oncogenesis. The compound demonstrated effective binding in molecular docking studies, supporting its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and stability |
| Methoxybenzyl Substituent | Enhances binding affinity |
| Heterocyclic Rings | Facilitates interaction with targets |
The combination of these features contributes to the compound's unique pharmacological profile compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
